Formebolone

Description

Formebolone, a derivative of androstane, is an anabolic androgenic steroid. It is on the list of substances prohibited by the Word Anti-Doping Agency, and is regularly screened for in athletes. It is also classified by the US Drug Enforcement Administration as Schedule III drug in the Controlled Substances Act. It has been used experimentally in the treatment of growth retardation, and has been noted to increase bone mass. Additionally, it has been patented for use in development of novel transdermal delivery systems for enhanced drug delivery.

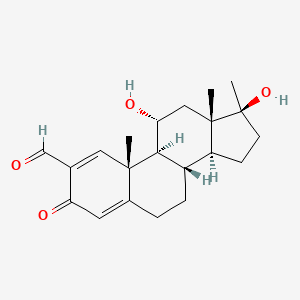

Structure

3D Structure

Properties

CAS No. |

2454-11-7 |

|---|---|

Molecular Formula |

C21H28O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde |

InChI |

InChI=1S/C21H28O4/c1-19-9-12(11-22)16(23)8-13(19)4-5-14-15-6-7-21(3,25)20(15,2)10-17(24)18(14)19/h8-9,11,14-15,17-18,24-25H,4-7,10H2,1-3H3/t14-,15-,17+,18+,19-,20-,21-/m0/s1 |

InChI Key |

AMVODTGMYSRMNP-GNIMZFFESA-N |

SMILES |

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C=O)O)C)O |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)C(=C[C@]34C)C=O)O)C)O |

Canonical SMILES |

CC1(CCC2C1(CC(C3C2CCC4=CC(=O)C(=CC34C)C=O)O)C)O |

Appearance |

Solid powder |

boiling_point |

543.6 °C |

melting_point |

209 - 212 °C |

Other CAS No. |

2454-11-7 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-formyl-17 alpha-methylandrosta-1,4-diene-11 alpha,17 beta-diol-3-one Esiclene formebolone formildienolone formyldienolone formyldienolone, (11 beta,17beta)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Formebolone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formebolone (2-formyl-11α-hydroxy-17α-methyl-androsta-1,4-diene-3-one) is a synthetic, orally active anabolic-androgenic steroid (AAS) with a distinct pharmacological profile characterized by modest anabolic activity and pronounced anti-catabolic properties. This technical guide provides an in-depth exploration of the core mechanism of action of Formebolone, synthesizing available data for researchers, scientists, and drug development professionals. The document outlines its primary effects on protein metabolism, its interaction with glucocorticoid pathways, and the experimental evidence supporting these functions. While quantitative data remains limited in publicly accessible literature, this guide consolidates current knowledge to facilitate further investigation and understanding of this unique steroid.

Introduction

Formebolone is an anabolic steroid that has been clinically studied for its therapeutic potential in conditions associated with muscle wasting and negative nitrogen balance, such as renal insufficiency and growth retardation. Unlike many other AAS, its primary clinical utility appears to stem from its ability to counteract the catabolic effects of glucocorticoids rather than potent direct anabolic effects. This document delves into the molecular and physiological mechanisms underpinning Formebolone's actions.

Core Mechanism of Action

Formebolone's mechanism of action is multifaceted, primarily revolving around its influence on protein metabolism and its indirect antagonism of glucocorticoid activity.

Anabolic Effects: Stimulation of Protein Synthesis

Formebolone exhibits a mild anabolic effect by promoting protein synthesis. This has been demonstrated in clinical settings, particularly in patients with conditions characterized by protein-energy wasting. A key study involving patients with nephrosis or renal insufficiency showed that Formebolone administration significantly increased the incorporation of 14C-leucine into plasma proteins, specifically the albumin fraction, indicating a stimulation of protein biosynthesis[1].

Anti-Catabolic Effects: Counteracting Glucocorticoid Action

The most prominent feature of Formebolone is its potent anti-catabolic activity. It effectively counteracts the muscle-wasting and negative nitrogen balance effects induced by high levels of glucocorticoids, such as dexamethasone[2]. This action is crucial in various catabolic states where endogenous or exogenous glucocorticoids contribute to tissue breakdown.

The primary proposed mechanism for this anti-glucocorticoid effect is not through direct competition for the glucocorticoid receptor (GR). Instead, evidence suggests an indirect pathway involving the modulation of glucocorticoid metabolism.

Formebolone has been identified as a weak inhibitor of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme is responsible for the inactivation of active glucocorticoids (e.g., cortisol) into their inert forms (e.g., cortisone). While the inhibitory effect is not potent, it suggests a potential mechanism for increasing local glucocorticoid concentrations, which seems counterintuitive to its anti-catabolic effects. However, the interplay between different 11β-HSD isoforms and local steroid metabolism is complex and warrants further investigation. It is possible that Formebolone has a more significant and perhaps selective action on other isoforms of 11β-HSD or other enzymes involved in steroidogenesis, thereby reducing the overall catabolic signal.

Quantitative Data

Quantitative data on the pharmacodynamics of Formebolone are not extensively available in the public domain. The following table summarizes the key available quantitative finding.

| Parameter | Value | Cell/System | Reference |

| 11β-HSD2 Inhibition (IC50) | ≥ 10 µM | Not specified | N/A |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of Formebolone and a typical experimental workflow for assessing its effects on nitrogen balance.

Detailed Methodologies of Key Experiments

While full experimental protocols are not available in the public domain, the following summaries describe the methodologies of key studies based on their abstracts.

Anti-Catabolic Action in Dexamethasone-Treated Rats

-

Objective: To assess the anti-catabolic effect of Formebolone against dexamethasone-induced nitrogen wasting.

-

Subjects: Castrated male rats.

-

Methodology:

-

Dexamethasone-21-phosphate was administered to induce a catabolic state.

-

Formebolone was co-administered to the treatment group.

-

Urine was collected, and total nitrogen elimination was assessed.

-

The effect of Formebolone on preventing nitrogen loss was quantified.

-

The virilizing action was assessed, likely through the examination of androgen-sensitive tissues like the seminal vesicles.

-

-

Key Findings: Formebolone demonstrated a clear anti-catabolic action by reducing the urinary nitrogen elimination caused by dexamethasone. No significant virilizing effects were observed[2].

Effect on Protein Synthesis in Patients with Renal Insufficiency

-

Objective: To determine the anabolic activity of Formebolone by measuring its effect on protein synthesis.

-

Subjects: Seven patients diagnosed with nephrosis or renal insufficiency.

-

Methodology:

-

14C-labeled leucine (B10760876) was used as a tracer for protein synthesis.

-

The rate of incorporation of 14C-leucine into plasma proteins was measured before and after Formebolone administration.

-

The plasma albumin fraction was specifically analyzed for the incorporation of the radiolabel.

-

-

Key Findings: The administration of Formebolone resulted in a statistically significant increase in the incorporation of 14C-leucine into the plasma albumin fraction, indicating a stimulation of protein synthesis[1].

Metabolic Balance Studies in Humans

-

Objective: To evaluate the effect of Formebolone on nitrogen balance in human subjects.

-

Subjects: Human volunteers.

-

Methodology:

-

A controlled clinical trial design was used, likely with a placebo group.

-

Subjects were stabilized on a controlled diet.

-

A baseline period was established to measure initial nitrogen balance.

-

Formebolone was administered for a defined treatment period.

-

Urine was collected throughout the study to measure nitrogen excretion.

-

Nitrogen balance was calculated by subtracting nitrogen output from nitrogen intake.

-

-

Key Findings: The study aimed to provide data on the effect of Formebolone on urinary nitrogen excretion.

Discussion and Future Directions

Formebolone presents a unique profile as an AAS, with its anti-catabolic effects appearing more prominent than its anabolic properties. The proposed mechanism of indirect glucocorticoid antagonism through enzymatic modulation, particularly of 11β-HSD, is a compelling area for further research. The weak in-vitro inhibition of 11β-HSD2 suggests that other mechanisms or interactions with other 11β-HSD isoforms may be at play.

To fully elucidate the mechanism of action of Formebolone, future research should focus on:

-

Receptor Binding Affinity: Quantitative determination of the binding affinity of Formebolone and its metabolites to the androgen receptor, glucocorticoid receptor, and progesterone (B1679170) receptor.

-

Enzyme Inhibition Profiling: A comprehensive analysis of the inhibitory effects of Formebolone on all isoforms of 11β-HSD and other key enzymes in steroid metabolism.

-

Dose-Response Studies: Detailed in-vivo studies to establish clear dose-response relationships for both the anabolic and anti-catabolic effects of Formebolone.

-

Transcriptomic and Proteomic Analyses: Studies to identify the specific genes and proteins that are up- or down-regulated in response to Formebolone treatment in muscle and other tissues.

Conclusion

Formebolone is an anabolic-androgenic steroid with a primary mechanism of action centered on its anti-catabolic properties, which are likely mediated through an indirect modulation of glucocorticoid activity. Its ability to stimulate protein synthesis, albeit modestly, further contributes to its therapeutic potential in catabolic states. While a comprehensive quantitative understanding of its pharmacodynamics is still lacking, the available evidence points to a unique steroid with a favorable dissociation of anabolic and androgenic effects, warranting further investigation for potential clinical applications in muscle wasting disorders.

References

Pharmacological Profile of Formebolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formebolone (2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone) is an orally active synthetic anabolic-androgenic steroid (AAS) with distinct anticatabolic properties.[1][2] Marketed under trade names such as Esiclene, Hubernol, and Metanor in Spain and Italy, it is characterized by moderate anabolic activity, significantly lower than that of testosterone, and virtually no androgenic effects.[1][3] Its primary pharmacological distinction lies in its ability to counteract the catabolic effects of glucocorticoids.[1][2] This technical guide provides a comprehensive overview of the available pharmacological data on Formebolone, including its mechanism of action, metabolic fate, and the experimental protocols used to elucidate its effects.

Physicochemical Properties

Formebolone is a derivative of androstane.[4] Its chemical structure is (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde.[4]

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₄ |

| Molecular Weight | 344.4 g/mol [4] |

| CAS Number | 2454-11-7[3] |

| Appearance | Solid[4] |

| Oral Activity | Orally active[1] |

Pharmacodynamics

The pharmacodynamic effects of Formebolone are primarily characterized by its anabolic and anticatabolic activities.

Anabolic and Anticatabolic Effects

Formebolone promotes anabolic processes, as evidenced by its positive effect on nitrogen balance in humans.[5] A clinical study demonstrated that Formebolone administration leads to nitrogen retention, a key indicator of an anabolic state.[5] Furthermore, in patients with renal insufficiency or nephrosis, Formebolone has been shown to significantly increase the incorporation of ¹⁴C-leucine into plasma albumin, indicating a stimulation of protein synthesis.[6]

Its anticatabolic action is particularly notable in its ability to counteract the effects of potent glucocorticoids like dexamethasone (B1670325).[1][2] In animal studies, Formebolone has been shown to reduce nitrogen elimination in the urine of castrated rats treated with dexamethasone, demonstrating its protein-sparing effects in a catabolic state.[7]

| Effect | Observation | Species |

| Anabolic | Positive nitrogen balance | Human[5] |

| Increased ¹⁴C-leucine incorporation into plasma albumin | Human[6] | |

| Anticatabolic | Reduced urinary nitrogen elimination in the presence of dexamethasone | Rat[7] |

Mechanism of Action

The precise molecular mechanisms underlying Formebolone's effects are not fully elucidated, but are believed to involve both genomic and potentially non-genomic pathways typical of anabolic steroids.

The anticatabolic effects of Formebolone are thought to be mediated, at least in part, through the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol.[3] Formebolone has been found to be a very weak inhibitor of 11β-HSD type 2 (IC₅₀ > 10 μM).[3] Specific inhibitory activity against 11β-HSD type 1, the isoform that predominantly activates glucocorticoids in many tissues, has not been quantitatively reported. A close analog, roxibolone, exhibits similar antiglucocorticoid activity without binding to the glucocorticoid receptor, suggesting that the anticatabolic action of Formebolone may be independent of direct glucocorticoid receptor antagonism.[3]

| Target | Activity | Quantitative Data |

| Androgen Receptor | Agonist (presumed) | Not available |

| 11β-HSD2 | Weak Inhibitor | IC₅₀ > 10 μM[3] |

| Glucocorticoid Receptor | No direct binding reported | Not applicable |

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for Formebolone in humans, such as oral bioavailability, half-life, and clearance rates, are not well-documented in the available literature. Being an orally active steroid, it is designed to withstand first-pass metabolism in the liver to some extent.[1]

Metabolic studies have identified the principal urinary metabolites of Formebolone.[8] The primary metabolic transformations involve the oxidation of the 2-formyl group to a carboxylic acid and its reduction to a hydroxymethyl group. The main metabolites identified in urine are 2-carboxy- and 2-hydroxymethyl-17α-methylandrosta-11α,17β-dihydroxy-3-one.[8] A novel hydroxylated metabolite, likely at the 6β-position, has also been detected, which is primarily excreted as a glucuronide.

Signaling Pathways

The specific signaling cascades activated by Formebolone have not been detailed. However, based on its classification as an AAS, its anabolic effects are likely mediated through the canonical androgen receptor signaling pathway, leading to increased protein synthesis. The anticatabolic effects may involve modulation of glucocorticoid metabolism, thereby reducing the activation of glucocorticoid-responsive catabolic genes.

References

- 1. CAS 2454-11-7: Formebolone | CymitQuimica [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 3. Formebolone - Wikipedia [en.wikipedia.org]

- 4. Formebolone | C21H28O4 | CID 17150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of trenbolone acetate on protein synthesis and degradation rates in fused bovine satellite cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticatabolic action of formebolone in the castrated rat treated with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dshs-koeln.de [dshs-koeln.de]

Formebolone (CAS No. 2454-11-7): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formebolone (CAS No. 2454-11-7) is a synthetic anabolic-androgenic steroid (AAS) with noteworthy anticatabolic properties. This document provides a comprehensive technical overview of Formebolone, consolidating available scientific data on its chemical properties, mechanism of action, pharmacokinetics, and analytical methodologies. Particular emphasis is placed on its effects on protein synthesis and nitrogen balance, as well as its interaction with glucocorticoid pathways. This whitepaper is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical and Physical Properties

Formebolone, also known as formyldienolone, is a derivative of androstane.[1] Its chemical structure is characterized by a 2-formyl group and an 11α-hydroxyl group, which contribute to its distinct biological activity.[2]

| Property | Value | Source |

| CAS Number | 2454-11-7 | [1][3][4][5][6][7] |

| Molecular Formula | C₂₁H₂₈O₄ | [1][5][6][7] |

| Molecular Weight | 344.44 g/mol | [1][7] |

| IUPAC Name | (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde | [1] |

| Synonyms | Formyldienolone, Esiclene, Hubernol, 2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone | [1][3][6] |

| Melting Point | 209-212 °C | [7] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO | [6] |

Mechanism of Action

Formebolone exhibits a dual mechanism of action, functioning as both an anabolic agent and an anticatabolic compound.

Anabolic Activity

As an anabolic steroid, Formebolone promotes protein synthesis and nitrogen retention, which are crucial for muscle growth and overall anabolism.[8][9] Clinical studies have demonstrated its ability to induce a positive nitrogen balance in human subjects.[8] This effect is attributed to its interaction with androgen receptors, although its anabolic potency is considered to be less than that of testosterone.[1]

Anticatabolic Activity

A key feature of Formebolone is its ability to counteract the catabolic effects of glucocorticoids, such as dexamethasone.[1][6] This antiglucocorticoid activity is thought to be mediated, at least in part, by the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][3] This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol.[10][11] By inhibiting 11β-HSD, Formebolone may reduce the local concentration of active glucocorticoids in tissues, thereby mitigating their catabolic actions. However, it has been reported to be a very weak inhibitor of 11β-HSD type 2.[1][3]

Pharmacological Studies and Quantitative Data

Several studies have investigated the pharmacological effects of Formebolone, providing quantitative data on its anabolic and anticatabolic properties.

Nitrogen Balance Study in Humans

A clinical trial involving adult male volunteers assessed the effect of Formebolone on nitrogen, phosphorus, and calcium balance over a 21-day period. The study demonstrated a positive effect on nitrogen balance and body weight.[8]

| Parameter | Pre-treatment (Baseline) | Formebolone Treatment | Post-treatment |

| Mean Daily Nitrogen Balance (g) | Negative | Positive | Approaching Baseline |

| Mean Body Weight Change (kg) | Stable | Increase | Gradual Return to Baseline |

| Note: This table represents a summary of the reported trends. For precise quantitative values, refer to the original publication. |

Protein Synthesis in Patients with Renal Insufficiency

The anabolic activity of Formebolone was evaluated in patients with nephrosis or renal insufficiency by measuring the incorporation of ¹⁴C-leucine into plasma proteins. The results indicated a significant increase in the synthesis of plasma albumin following Formebolone administration.[9]

| Patient Group | Measurement | Result |

| Renal Insufficiency/Nephrosis | ¹⁴C-leucine incorporation into plasma albumin | Significantly increased post-treatment |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning Formebolone.

Protocol for Nitrogen Balance Study

-

Subjects: Adult male volunteers.

-

Study Design: The study was divided into three phases: a pre-dosing period to establish baseline data, a treatment period with daily administration of Formebolone, and a post-treatment follow-up period.

-

Data Collection: Daily records of dietary intake and 24-hour urine and feces collection were maintained throughout the study.

-

Analysis:

-

Homogenize daily food and fecal samples.

-

Determine the total nitrogen content in aliquots of food, urine, and fecal homogenates using the Kjeldahl method.

-

Calculate the daily nitrogen balance by subtracting the total nitrogen excretion (urine + feces) from the total nitrogen intake.

-

Monitor body weight daily.

-

Protocol for Protein Synthesis Assay (¹⁴C-leucine Incorporation)

-

Subjects: Patients with nephrosis or renal insufficiency.

-

Procedure:

-

Administer a baseline intravenous injection of ¹⁴C-leucine.

-

Collect blood samples at specified time intervals.

-

Separate plasma and precipitate plasma proteins using trichloroacetic acid (TCA).

-

Wash the protein precipitate to remove unincorporated ¹⁴C-leucine.

-

Isolate the plasma albumin fraction from the protein precipitate using electrophoretic or chromatographic techniques.

-

Quantify the amount of ¹⁴C radioactivity incorporated into the albumin fraction using a scintillation counter.

-

Repeat the procedure after a course of Formebolone treatment.

-

Compare the pre- and post-treatment incorporation rates to assess the effect on protein synthesis.

-

Protocol for Analysis of Formebolone and its Metabolites in Urine by GC-MS

This protocol is relevant for doping control analysis.

-

Sample Preparation:

-

Hydrolysis: To deconjugate metabolites, incubate a urine sample with β-glucuronidase/arylsulfatase at an appropriate pH and temperature.

-

Extraction: Adjust the pH of the hydrolyzed urine and perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a solid-phase extraction (SPE) using a suitable cartridge.

-

Derivatization: Evaporate the organic extract to dryness and derivatize the residue to improve volatility and chromatographic properties. A common derivatizing agent for steroids is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often with a catalyst like ammonium (B1175870) iodide (NH₄I) and ethanethiol.

-

-

GC-MS Analysis:

-

Injection: Inject the derivatized sample into the gas chromatograph.

-

Separation: Use a capillary column (e.g., a non-polar or medium-polarity column) with a suitable temperature program to separate the analytes.

-

Detection: The mass spectrometer is typically operated in electron ionization (EI) mode. Acquire mass spectra over a specific mass range.

-

-

Data Analysis: Identify Formebolone and its metabolites by comparing their retention times and mass spectra with those of reference standards.

Regulatory Status

Formebolone is classified as an anabolic-androgenic steroid and is listed on the World Anti-Doping Agency's (WADA) Prohibited List.[5][12] Its use in sports is therefore banned. It is also a controlled substance in many countries.

Conclusion

Formebolone is a synthetic steroid with a distinct profile characterized by both anabolic and anticatabolic activities. Its ability to promote protein synthesis and nitrogen retention, coupled with its potential to counteract the catabolic effects of glucocorticoids, makes it a subject of interest for researchers studying muscle metabolism and wasting conditions. The analytical methods for its detection are well-established, primarily for doping control purposes. This technical guide provides a consolidated resource for professionals in the field, summarizing the key scientific data and methodologies associated with Formebolone. Further research into its precise molecular interactions, particularly with the 11β-HSD enzyme system, could provide deeper insights into its mechanism of action.

References

- 1. Formebolone - Wikipedia [en.wikipedia.org]

- 2. steroid.com [steroid.com]

- 3. Formebolone - Wikiwand [wikiwand.com]

- 4. CAS 2454-11-7: Formebolone | CymitQuimica [cymitquimica.com]

- 5. Formebolone | C21H28O4 | CID 17150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Formebolone [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. Anabolic agents in kidney disease: the effect of formebolone on protein synthesis in patients with renal insufficiency or nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 11 beta-Hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. The Prohibited List | World Anti Doping Agency [wada-ama.org]

Formebolone: A Technical Overview of its Core Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental molecular properties of Formebolone, an anabolic-androgenic steroid. The document focuses on its molecular weight and chemical formula, presenting the data in a structured format for clarity and ease of comparison.

Core Molecular Data

Formebolone, a synthetic derivative of testosterone, is distinguished by a specific molecular arrangement that dictates its biological activity. The empirical and molecular weights are fundamental parameters for any quantitative analysis, including dosage calculations, metabolic studies, and analytical detection.

| Parameter | Value | Source |

| Molecular Formula | C21H28O4 | [1][2][3][4] |

| Molecular Weight | 344.45 g/mol | [4][5][6] |

| Exact Mass | 344.1988 u | [4] |

| Elemental Composition | C: 73.23%, H: 8.19%, O: 18.58% | [2][4] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or analysis of Formebolone are proprietary and not extensively published in public literature, general methodologies can be inferred from standard practices in steroid chemistry and analytical toxicology.

Synthesis: The preparation of Formebolone would likely involve a multi-step chemical synthesis starting from a commercially available steroid precursor. Key reaction steps would include the introduction of the 2-formyl group, the 11α-hydroxyl group, and the 17α-methyl group, along with the creation of the 1,4-diene structure in the A-ring of the steroid nucleus. Each step would necessitate specific reagents and reaction conditions (e.g., temperature, pressure, catalysts) followed by purification and characterization (e.g., NMR, mass spectrometry, HPLC) to ensure the identity and purity of the final compound.

Analytical Detection: In the context of anti-doping and metabolic studies, the detection of Formebolone and its metabolites in biological matrices such as urine is a critical application. A typical workflow for such an analysis is outlined below.

Signaling and Metabolic Considerations

Formebolone functions as an anabolic-androgenic steroid (AAS).[7] Its mechanism of action, like other AAS, is presumed to involve binding to and activating androgen receptors, leading to downstream effects on gene transcription that promote protein synthesis and muscle growth. It has also been noted for its anticatabolic properties, potentially by counteracting the effects of glucocorticoids.[4][7]

References

- 1. Formebolone | C21H28O4 | CID 17150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formebolone [drugfuture.com]

- 3. CAS 2454-11-7: Formebolone | CymitQuimica [cymitquimica.com]

- 4. medkoo.com [medkoo.com]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Formebolone - Wikipedia [en.wikipedia.org]

Formebolone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Formebolone, a synthetic anabolic-androgenic steroid (AAS). The information presented herein is intended for an audience with a strong scientific background, including researchers, scientists, and professionals involved in drug development. This document covers the fundamental chemical properties, biological activities, and analytical methodologies associated with Formebolone, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound.

Nomenclature and Identification

The systematic name for Formebolone, according to the International Union of Pure and Applied Chemistry (IUPAC), is (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde [1][2].

Formebolone is also known by several synonyms, which are listed in the table below for cross-referencing purposes.

| Identifier Type | Identifier |

| Synonyms | Formyldienolone, 2-formyl-17α-methylandrosta-1,4-diene-11α,17β-diol-3-one, Esiclene, Hubernol, Formebolona, Formebolonum[1][2][3] |

| CAS Number | 2454-11-7[3][4] |

| Molecular Formula | C21H28O4[1][3] |

| InChI Key | AMVODTGMYSRMNP-GNIMZFFESA-N[1][3] |

Physicochemical Properties

Formebolone is a solid, water-soluble compound. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 344.44 g/mol | [1] |

| Melting Point | 209-212 °C | [1] |

| Boiling Point | 543.6 °C (Predicted) | [1] |

| Optical Rotation | [a]D25 -105° (CHCl3) | |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

Biological and Pharmacological Profile

Formebolone is classified as an anabolic-androgenic steroid and is listed as a Schedule III controlled substance in the United States.[1] It has been investigated for various therapeutic applications, including the treatment of growth retardation and its potential to increase bone mass.[1] The primary biological activities of Formebolone are summarized below.

| Activity | Description | References |

| Anabolic/Anticatabolic | Exhibits anabolic activity, though considered mild, and counteracts the catabolic effects of glucocorticoids such as dexamethasone (B1670325) phosphate.[2][3][5] | --INVALID-LINK--, --INVALID-LINK-- |

| Androgenic | Reported to have virtually no androgenic activity.[2] | |

| Mechanism of Action | The antiglucocorticoid activity may be mediated by the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme responsible for the biosynthesis of cortisol and corticosterone.[2] However, it is a weak inhibitor of 11β-HSD type 2.[2] | |

| Clinical Applications | Has been used experimentally in the treatment of growth retardation and to increase bone mass.[1] It has also been studied for its effect on protein synthesis in patients with renal insufficiency.[5] | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Formebolone require access to primary literature. The following sections provide a generalized overview based on available information.

Synthesis of Formebolone

The preparation of Formebolone has been described in the chemical literature. A general workflow for the synthesis of a steroid derivative like Formebolone would typically involve a multi-step process starting from a suitable steroid precursor. Key steps would include:

-

Introduction of the 2-formyl group: This could be achieved through a Vilsmeier-Haack type reaction or other formylation methods on an enol ether derivative of the steroid nucleus.

-

Introduction of the 11α-hydroxyl group: This is often accomplished through microbial hydroxylation or a multi-step chemical process involving epoxidation followed by reductive opening.

-

Creation of the 1,4-diene system: This can be introduced through dehydrogenation reactions using reagents like selenium dioxide or DDQ.

-

Purification: The final product would be purified using chromatographic techniques such as column chromatography and recrystallization to achieve the desired purity.

Disclaimer: This is a generalized synthetic strategy. For a detailed, step-by-step protocol, it is imperative to consult the primary literature cited: Canonica et al., Gazz. Chim. Ital. 95, 138 (1968); Gomarasca, GB 1168931; FR 1584960.

Analytical Methodologies

The detection and quantification of Formebolone and its metabolites in various matrices are crucial for both clinical and forensic purposes. Several analytical techniques have been employed for this purpose.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: For analysis in biological fluids like urine, a sample preparation procedure involving extraction and derivatization is necessary.[6] This typically includes solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the matrix.[7]

-

Derivatization: Due to the polar nature of the hydroxyl and aldehyde groups, derivatization is required to improve the volatility and thermal stability of Formebolone for GC analysis. A common derivatization procedure involves the use of silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in combination with a catalyst such as trimethylsilylimidazole (TMSI) or iodine.[6]

-

GC-MS Analysis: The derivatized sample is then injected into a gas chromatograph coupled to a mass spectrometer. The separation is achieved on a capillary column, and the mass spectrometer is used for detection and identification based on the characteristic mass spectrum of the derivatized Formebolone.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Advantages: LC-MS/MS offers the advantage of analyzing Formebolone and its metabolites directly without the need for derivatization.[6] This technique is often more suitable for screening purposes.[6]

-

Sample Preparation: Similar to GC-MS, a sample clean-up step using SPE or LLE is typically performed.[8]

-

LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatograph for separation, followed by detection using a tandem mass spectrometer. This technique provides high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte.[6][8]

3. Thin-Layer Chromatography (TLC)-Densitometry

-

Application: This method has been validated for the quantitative determination of steroids in bulk material and pharmaceutical formulations.[9]

-

Procedure: The sample is spotted on a TLC plate (e.g., silica (B1680970) gel 60F254) and developed in a suitable mobile phase. After development, the plate is stained with a visualizing agent (e.g., phosphomolybdic acid), and the spot intensity is measured using a densitometer at a specific wavelength. The concentration of the analyte is determined by comparing its spot intensity to that of a known standard.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of Formebolone's anti-glucocorticoid action.

Experimental Workflow

Caption: General workflow for the synthesis and analysis of Formebolone.

References

- 1. Formebolone | C21H28O4 | CID 17150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formebolone - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. CAS 2454-11-7: Formebolone | CymitQuimica [cymitquimica.com]

- 5. steroid.com [steroid.com]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. researchgate.net [researchgate.net]

- 8. repositori.upf.edu [repositori.upf.edu]

- 9. A Validated TLC-Densitometric Method for the Determination of Mesterolone in Bulk Material and in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Formebolone: A Technical Review of its Anabolic to Androgenic Ratio

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formebolone (2-formyl-11α,17β-dihydroxy-17α-methyl-androsta-1,4-dien-3-one) is a synthetic anabolic-androgenic steroid (AAS) that has been qualitatively described in scientific literature as possessing a high anabolic-to-androgenic ratio.[1][2] This characteristic suggests a pharmacological profile favoring myotrophic (muscle-building) effects over androgenic (masculinizing) side effects. Such a dissociation is a primary objective in the development of therapeutic anabolic agents. This technical guide provides an in-depth overview of the methodologies used to determine the anabolic to androgenic ratio of compounds like Formebolone, summarizes the available data, and illustrates the relevant biological pathways.

Quantitative Data Summary

Based on the available scientific literature, a precise, numerically defined anabolic to androgenic ratio for Formebolone cannot be provided. However, the expected outcome from a Hershberger assay, the standard preclinical model for this determination, can be qualitatively summarized.

| Parameter | Expected Effect of Formebolone | Interpretation |

| Anabolic Activity | ||

| Levator Ani Muscle Weight | Significant Increase | High Anabolic Potential |

| Androgenic Activity | ||

| Seminal Vesicle Weight | Negligible to No Significant Increase | Low Androgenic Potential |

| Ventral Prostate Weight | Negligible to No Significant Increase | Low Androgenic Potential |

Experimental Protocols: The Hershberger Assay

The anabolic to androgenic ratio of a steroid is classically determined using the Hershberger assay in a castrated male rat model. This bioassay measures the differential effects of a test compound on an anabolic-sensitive tissue (the levator ani muscle) and androgen-sensitive tissues (the seminal vesicles and ventral prostate).

Objective: To determine the myotrophic (anabolic) and androgenic activities of a test substance.

Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

Procedure:

-

Acclimatization: Animals are allowed a period of acclimatization to the laboratory conditions.

-

Castration: Immature male rats (typically around 21 days of age) are surgically castrated.

-

Post-operative Recovery: A recovery period of 7-10 days is allowed.

-

Grouping and Dosing: Animals are randomly assigned to control and treatment groups.

-

Control Group: Receives vehicle only.

-

Reference Group: Receives a known anabolic-androgenic steroid, such as testosterone (B1683101) propionate, at various doses to establish a dose-response curve.

-

Test Group(s): Receive the test substance (Formebolone) at one or more dose levels.

-

-

Administration: The test and reference substances are administered daily for a period of 7 to 10 days. The route of administration (e.g., oral gavage, subcutaneous injection) is chosen based on the properties of the test compound.

-

Necropsy and Tissue Collection: On the day after the final dose, the animals are euthanized. The levator ani muscle, seminal vesicles, and ventral prostate are carefully dissected and weighed.

-

Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control group. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weights of the seminal vesicles and ventral prostate. The anabolic to androgenic ratio is then calculated by comparing the relative potencies of the test substance in stimulating the growth of these tissues.

Mandatory Visualizations

Signaling Pathway for Anabolic and Androgenic Steroids

Caption: Signaling pathway of anabolic-androgenic steroids.

Experimental Workflow of the Hershberger Assay

Caption: Experimental workflow of the Hershberger assay.

References

The Anticatabolic Properties of Formebolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formebolone (2-formyl-11α,17β-dihydroxy-17α-methyl-androsta-1,4-dien-3-one), also known as formyldienolone, is a synthetic, orally active anabolic-androgenic steroid (AAS) with pronounced anticatabolic properties. Developed in the 1960s, its primary therapeutic applications have been in conditions characterized by muscle wasting and negative nitrogen balance. This technical guide provides an in-depth overview of the core scientific principles underlying Formebolone's anticatabolic effects, summarizing key experimental findings, elucidating its proposed mechanism of action, and detailing relevant experimental protocols.

Core Anticatabolic and Anabolic Effects

Formebolone's primary pharmacological value lies in its ability to counteract catabolic processes, particularly those induced by glucocorticoids, and to promote protein synthesis. This dual action makes it a subject of interest in clinical settings associated with muscle wasting, such as in patients with renal insufficiency or those undergoing prolonged corticosteroid therapy.

Antagonism of Glucocorticoid-Induced Catabolism

Glucocorticoids, such as dexamethasone (B1670325), are potent inducers of muscle catabolism. They promote the breakdown of muscle protein, leading to a negative nitrogen balance. Formebolone has been demonstrated to effectively counteract these effects. In a key preclinical study, Formebolone administration to castrated rats treated with dexamethasone resulted in a significant reduction in urinary nitrogen elimination, indicating a potent anticatabolic effect.[1] This suggests that Formebolone can mitigate the muscle-wasting effects of corticosteroids.

Promotion of Protein Synthesis

Beyond its anticatabolic actions, Formebolone also exhibits anabolic properties by directly stimulating protein synthesis. A clinical study in patients with nephrosis or renal insufficiency, conditions often associated with significant protein loss and muscle wasting, demonstrated that Formebolone administration significantly increased the incorporation of 14C-leucine into plasma albumin.[2] This finding provides direct evidence of Formebolone's ability to enhance the synthesis of new proteins.

Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal studies on Formebolone. It is important to note that this data is derived from published abstracts, and the full datasets were not accessible.

Table 1: Effect of Formebolone on Dexamethasone-Induced Nitrogen Elimination in Castrated Rats

| Treatment Group | Key Finding | Reference |

| Dexamethasone | Increased urinary nitrogen elimination | [1] |

| Dexamethasone + Formebolone | Significantly reduced urinary nitrogen elimination compared to Dexamethasone alone | [1] |

Table 2: Effect of Formebolone on Protein Synthesis in Patients with Renal Insufficiency or Nephrosis

| Parameter | Observation | Reference |

| 14C-leucine incorporation into plasma albumin | Significantly increased after Formebolone administration | [2] |

Table 3: Effect of Formebolone on Nitrogen Balance in Adult Male Volunteers

| Parameter | Observation | Reference |

| Nitrogen Balance | Positive shift during Formebolone administration | [3] |

| Bodyweight | Increase in all subjects during the treatment period | [3] |

Proposed Mechanism of Action: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

The anticatabolic effect of Formebolone is not believed to occur through direct competitive antagonism at the glucocorticoid receptor. Instead, the prevailing hypothesis centers on its ability to modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4]

11β-HSD1 is a key enzyme responsible for the intracellular regeneration of active cortisol from inactive cortisone (B1669442) in tissues such as the liver, adipose tissue, and skeletal muscle. By inhibiting 11β-HSD1, Formebolone effectively reduces the intracellular concentration of active glucocorticoids in muscle tissue. This localized reduction in glucocorticoid signaling is thought to be the primary mechanism by which Formebolone exerts its muscle-sparing and anticatabolic effects. A study on a close analogue, roxibolone, which also exhibits antiglucocorticoid activity, found that it did not bind to the glucocorticoid receptor, further supporting the enzymatic modulation hypothesis.[4] Formebolone itself was found to be a very weak inhibitor of 11β-HSD type 2, the enzyme responsible for inactivating glucocorticoids.[4]

Signaling Pathway of Formebolone's Anticatabolic Action

The following diagram illustrates the proposed signaling pathway for Formebolone's anticatabolic effect.

Caption: Proposed mechanism of Formebolone's anticatabolic action via inhibition of 11β-HSD1.

Experimental Protocols

While the full experimental details from the original publications are not available, the following sections outline the likely methodologies for the key experiments based on the study abstracts and standard practices of the time.

Anticatabolic Action in Dexamethasone-Treated Castrated Rats

This experiment was designed to assess Formebolone's ability to counteract the catabolic effects of a potent glucocorticoid.

Experimental Workflow:

Caption: Experimental workflow for assessing the anticatabolic action of Formebolone in rats.

Methodology Details:

-

Animal Model: Adult male rats would be castrated to eliminate endogenous androgen production, thereby isolating the effects of the administered steroids.

-

Acclimatization and Housing: Animals would be allowed to recover from surgery and acclimatize to individual metabolic cages. These cages are designed to separate urine and feces for accurate collection.

-

Diet: A standardized diet with a known nitrogen content would be provided to all animals to ensure consistent nutrient intake.

-

Treatment Groups:

-

Control Group: Would receive a vehicle solution.

-

Dexamethasone Group: Would be treated with a catabolic dose of dexamethasone-21-phosphate.

-

Formebolone Group: Would receive both dexamethasone and Formebolone.

-

-

Data Collection: Daily 24-hour urine samples would be collected from each rat.

-

Analysis: The total nitrogen content in the urine would be determined using a standard method like the Kjeldahl method. The net nitrogen balance would be calculated by subtracting the total nitrogen excretion from the total nitrogen intake.

Protein Synthesis in Patients with Renal Insufficiency or Nephrosis

This clinical study aimed to directly measure the effect of Formebolone on protein synthesis.

Experimental Workflow:

Caption: Experimental workflow for measuring the effect of Formebolone on protein synthesis.

Methodology Details:

-

Study Population: Patients diagnosed with nephrosis or renal insufficiency, characterized by significant proteinuria.

-

Isotope Administration: A tracer dose of 14C-labeled leucine would be administered intravenously. Leucine is an essential amino acid and a fundamental building block of proteins.

-

Blood Sampling: Blood samples would be drawn at specific time points before and after the administration of Formebolone.

-

Sample Processing: Plasma would be separated from the blood samples. Plasma proteins, specifically albumin, would be isolated.

-

Measurement of Incorporation: The amount of 14C radioactivity incorporated into the isolated albumin would be measured using liquid scintillation counting. An increase in the rate of incorporation would indicate an increase in the rate of albumin synthesis.

Conclusion

Formebolone exhibits significant anticatabolic properties, primarily through its ability to counteract glucocorticoid-induced muscle wasting and to stimulate protein synthesis. The likely mechanism of action involves the inhibition of 11β-HSD1, leading to reduced intracellular cortisol levels in muscle tissue. The quantitative data from early studies, though limited in accessibility, consistently support its efficacy in improving nitrogen balance and promoting an anabolic state. Further research to fully elucidate its molecular interactions and to obtain more comprehensive clinical data would be valuable for understanding its full therapeutic potential in various catabolic conditions.

References

- 1. Anticatabolic action of formebolone in the castrated rat treated with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anabolic agents in kidney disease: the effect of formebolone on protein synthesis in patients with renal insufficiency or nephrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formebolone - Wikipedia [en.wikipedia.org]

Formebolone and Glucocorticoid Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formebolone, a synthetic anabolic-androgenic steroid (AAS), has been noted for its anticatabolic properties, particularly its ability to counteract the muscle-wasting effects of glucocorticoids. This technical guide provides an in-depth exploration of the available scientific literature concerning the antagonistic relationship between Formebolone and glucocorticoids. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. While the precise mechanism of Formebolone's antiglucocorticoid action remains a subject of investigation, this guide summarizes the current understanding, highlighting evidence for both direct receptor interaction and indirect pathway modulation.

Introduction: Formebolone and its Anticatabolic Profile

Formebolone (2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone) is an orally active AAS that has been clinically investigated for its anabolic and anticatabolic effects. It has shown a capacity to mitigate the catabolic state induced by potent glucocorticoids like dexamethasone (B1670325), particularly in the context of nitrogen balance. This has significant implications for conditions characterized by muscle wasting, where glucocorticoid excess is a contributing factor. The core of its anticatabolic action is believed to be its interference with glucocorticoid signaling pathways.

The Glucocorticoid Receptor and Its Signaling Pathway

Glucocorticoids exert their effects by binding to the intracellular glucocorticoid receptor (GR). Upon ligand binding, the GR translocates to the nucleus and acts as a ligand-dependent transcription factor. In its classic mechanism of action, the GR homodimerizes and binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation of target genes. Conversely, the GR can also repress gene expression (transrepression) by tethering to other transcription factors, such as NF-κB and AP-1, thereby inhibiting their pro-inflammatory and catabolic signaling.

Figure 1: Glucocorticoid Receptor Signaling Pathway.

Mechanisms of Glucocorticoid Antagonism by Formebolone

The antiglucocorticoid effects of Formebolone are thought to be mediated through one or more of the following mechanisms:

Direct Competition for the Glucocorticoid Receptor

One hypothesis posits that androgens, including Formebolone, may directly compete with glucocorticoids for binding to the GR. While some studies have shown that androgens can displace glucocorticoids from the GR in muscle cytosol, this interaction is generally of low affinity. For instance, testosterone (B1683101) and fluoxymesterone (B1673463) exhibited Ki values in the micromolar range for the inhibition of dexamethasone binding.

Quantitative Data on Androgen Binding to the Glucocorticoid Receptor

| Compound | Ki (M) for [3H]dexamethasone binding inhibition | Source |

| Testosterone | 1 x 10⁻⁵ | |

| Fluoxymesterone | 7.5 x 10⁻⁶ | |

| Formebolone | Data not available |

Table 1: Competitive binding affinities of selected androgens for the glucocorticoid receptor in rat muscle cytosol.

The lack of specific binding affinity data for Formebolone to the GR is a significant gap in the current literature.

Indirect Modulation via the Androgen Receptor

A growing body of evidence suggests that the interaction between androgens and glucocorticoid signaling is more complex, involving crosstalk between the androgen receptor (AR) and the GR. Activation of the AR by an androgen like Formebolone may lead to a modulation of GR-mediated gene expression. This can occur through various mechanisms, including competition for co-regulators or direct protein-protein interactions between the AR and GR.

Figure 2: Androgen and Glucocorticoid Receptor Crosstalk.

Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

Another proposed mechanism for the antiglucocorticoid effect of certain steroids is the inhibition of 11β-HSD, an enzyme responsible for the conversion of inactive cortisone (B1669442) to active cortisol. However, studies have shown that Formebolone is a very weak inhibitor of 11β-HSD type 2, with an IC50 value greater than 10 μM. This suggests that this is unlikely to be the primary mechanism of its anticatabolic action.

Quantitative Data on 11β-HSD Inhibition

| Compound | IC50 for 11β-HSD2 Inhibition (µM) | Source |

| Formebolone | > 10 |

Table 2: Inhibitory concentration of Formebolone on 11β-hydroxysteroid dehydrogenase type 2.

In Vivo Evidence: The Anticatabolic Effect of Formebolone

A key study by Cerutti et al. (1976) demonstrated the anticatabolic action of Formebolone in castrated rats treated with dexamethasone. The primary endpoint of this study was the assessment of nitrogen elimination in the urine, a direct marker of protein catabolism.

Summary of Findings from Cerutti et al. (1976)

| Treatment Group | Effect on Nitrogen Elimination | Source |

| Dexamethasone | Increased nitrogen elimination (catabolic effect) | |

| Dexamethasone + Formebolone | Counteracted the dexamethasone-induced increase in nitrogen elimination |

Table 3: Qualitative summary of the effect of Formebolone on nitrogen balance in dexamethasone-treated rats.

Experimental Protocols

Glucocorticoid Receptor Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound (e.g., Formebolone) to the GR by measuring its ability to displace a radiolabeled glucocorticoid.

Materials:

-

Purified recombinant human GR or cytosolic extract from a GR-expressing cell line.

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Unlabeled test compound (Formebolone).

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Scintillation fluid and vials.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a multi-well plate, incubate a fixed concentration of GR and radiolabeled glucocorticoid with the varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled glucocorticoid).

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate the bound from free radioligand using a method such as filtration through a glass fiber filter or charcoal-dextran precipitation.

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Glucocorticoid Receptor Competitive Binding Assay Workflow.

Nitrogen Balance Study in a Rodent Model

This in vivo protocol is designed to assess the anticatabolic effects of a compound by measuring its impact on nitrogen retention in a glucocorticoid-induced catabolic state.

Animals:

-

Male Wistar or Sprague-Dawley rats, castrated to eliminate the influence of endogenous androgens.

Procedure:

-

Acclimatization: House rats individually in metabolic cages that allow for the separate collection of urine and feces. Acclimatize them to the cages and a standardized diet for several days.

-

Baseline Period: For a defined period (e.g., 5-7 days), measure daily food intake and collect 24-hour urine and feces to establish baseline nitrogen balance.

-

Induction of Catabolism: Administer a potent glucocorticoid (e.g., dexamethasone phosphate) daily via subcutaneous injection to induce a catabolic state.

-

Treatment Period: Divide the rats into treatment groups:

-

Vehicle control

-

Dexamethasone only

-

Dexamethasone + Formebolone (at various doses)

-

-

Continue daily measurements of food intake and collection of urine and feces throughout the treatment period.

-

Nitrogen Analysis: Analyze the nitrogen content of the diet, urine, and feces using the Kjeldahl method.

-

Calculation of Nitrogen Balance:

-

Nitrogen Intake = Food Intake (g) x Nitrogen content of food (%)

-

Nitrogen Output = (Urine Volume (mL) x Urine Nitrogen (g/mL)) + (Fecal Weight (g) x Fecal Nitrogen (g/g))

-

Nitrogen Balance = Nitrogen Intake - Nitrogen Output

-

Figure 4: Nitrogen Balance Study Experimental Workflow.

Conclusion and Future Directions

The available evidence strongly suggests that Formebolone possesses antiglucocorticoid properties, contributing to its anticatabolic effects. However, the precise molecular mechanism remains to be fully elucidated. The prevailing hypothesis leans towards an indirect modulation of glucocorticoid receptor signaling, potentially through crosstalk with the androgen receptor, rather than a direct, high-affinity competitive antagonism.

Future research should focus on:

-

Determining the binding affinity of Formebolone for the glucocorticoid receptor using competitive binding assays to definitively quantify this interaction.

-

Investigating the role of the androgen receptor in mediating Formebolone's antiglucocorticoid effects through the use of AR antagonists in in vitro and in vivo models.

-

Elucidating the specific downstream gene expression changes induced by Formebolone in the presence of glucocorticoids to identify the molecular pathways being modulated.

A comprehensive understanding of Formebolone's mechanism of glucocorticoid antagonism will be crucial for the rational design of novel therapeutic agents for muscle wasting disorders.

Early Research and Discovery of Formebolone: A Technical Guide

Introduction

Formebolone, also known by its chemical name 2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone and brand names such as Esiclene, Hubernol, and Metanor, is an orally active anabolic-androgenic steroid (AAS).[1] First synthesized in the late 1960s, it was developed to provide anabolic (tissue-building) effects with minimal androgenic (masculinizing) side effects.[2] This guide provides a technical overview of the early research and discovery of Formebolone, focusing on its synthesis, pharmacological properties, and mechanism of action as understood from foundational studies.

Chemical Synthesis and Discovery

The initial preparation of Formebolone was reported by Canonica and colleagues in 1968, as documented in Gazzetta Chimica Italiana. While the full-text of this original publication is not readily accessible, subsequent literature confirms its structure as a derivative of methyltestosterone, featuring a formyl group at the C2 position and a hydroxyl group at the C11α position. These modifications were intended to alter the steroid's biological activity profile, aiming for a higher anabolic-to-androgenic ratio.

Early Pharmacological Evaluation

Early preclinical and clinical studies in the 1970s established the pharmacological profile of Formebolone, characterizing it as a steroid with notable anti-catabolic and anabolic properties, but with significantly attenuated androgenic effects.

Anabolic and Androgenic Activity

Formebolone was demonstrated to possess anabolic activity, though considered to be less potent than testosterone (B1683101).[1] A key objective in its development was the separation of anabolic and androgenic effects. The standard method for assessing this in early steroid research was the Hershberger assay, which compares the myotrophic (anabolic) effect on the levator ani muscle to the androgenic effect on the seminal vesicles or prostate in castrated rats. While early reports suggested a high anabolic-to-androgenic ratio for Formebolone, specific quantitative data from these foundational studies are not widely available in current literature.[2]

Anti-Catabolic Effects

A significant focus of early research was on Formebolone's anti-catabolic properties, particularly its ability to counteract the muscle-wasting effects of glucocorticoids. A 1976 study by Cerutti, Forlani, and Galimberti investigated the anti-catabolic action of Formebolone in castrated rats treated with dexamethasone (B1670325). The study demonstrated that Formebolone could reduce the urinary nitrogen excretion induced by the glucocorticoid, indicating a protein-sparing effect.[3] The researchers also noted the absence of a significant virilizing action, further supporting a dissociation between its anabolic and androgenic effects.[3]

Human Metabolic Studies

Metabolic studies in humans were conducted to understand the effects of Formebolone on nitrogen balance, a key indicator of its anabolic activity. A 1976 study by Gelli and Vignati, and a study by Noel and Leahy, evaluated the impact of Formebolone on nitrogen, phosphorus, and calcium balance in human subjects.[4][5] These studies reported a positive effect on nitrogen balance, indicating increased protein retention and a corresponding increase in body weight.[4] The effects on calcium and phosphorus balance were less pronounced but suggested an increase in the retention of these minerals.[4]

Quantitative Data from Early Research

While detailed quantitative tables from the earliest studies are challenging to compile due to limited access to full-text publications, some key findings have been reported.

| Parameter | Finding | Source |

| Anabolic Activity | Present, but inferior in potency to testosterone. | [1] |

| Androgenic Activity | Described as "virtually no androgenic activity." | [1] |

| Anti-Catabolic Effect | Demonstrated by assessing nitrogen elimination in the urine of castrated rats treated with dexamethasone. | [3] |

| Nitrogen Balance (Human) | Showed a positive effect on nitrogen balance and bodyweight change in all subjects. | [4] |

| Inhibition of 11β-HSD type 2 | IC50 > 10 μM (indicating weak inhibition). | [1] |

Experimental Protocols

Detailed experimental protocols from the seminal early studies are not available in publicly accessible documents. However, based on the abstracts and common methodologies of the time, the following are likely summaries of the protocols used.

Hershberger Assay for Anabolic and Androgenic Activity (Assumed Protocol)

-

Subjects: Immature, castrated male rats.

-

Treatment: Daily administration of Formebolone at various doses, alongside a vehicle control group and a reference androgen (e.g., testosterone propionate).

-

Duration: Typically 7-10 days.

-

Endpoints: At the end of the treatment period, the animals would be euthanized, and the wet weight of the levator ani muscle (anabolic indicator) and the seminal vesicles and/or ventral prostate (androgenic indicators) would be measured.

-

Analysis: The anabolic-to-androgenic ratio would be calculated by comparing the dose-response curves for the levator ani muscle versus the androgen-sensitive tissues, relative to the reference steroid.

Anti-Catabolic Activity in Dexamethasone-Treated Rats (Cerutti et al., 1976)

-

Subjects: Castrated male rats.

-

Procedure: The rats were treated with a potent glucocorticoid, dexamethasone-21-phosphate, to induce a catabolic state, characterized by increased nitrogen excretion. A cohort of these rats would also be co-administered Formebolone.

-

Measurements: Daily urine collection to measure total nitrogen elimination.

-

Outcome: The study assessed the ability of Formebolone to reduce the dexamethasone-induced increase in urinary nitrogen.

Human Nitrogen Balance Study (Gelli and Vignati, 1976; Noel and Leahy)

-

Subjects: Adult human volunteers.

-

Design: A metabolic balance study, likely consisting of a baseline period to establish individual nitrogen balance on a controlled diet, followed by a treatment period with daily oral administration of Formebolone, and a post-treatment follow-up period.

-

Data Collection: Meticulous recording of dietary intake and collection of all urine and feces for the duration of the study.

-

Analysis: Measurement of nitrogen content in the diet and in the collected excreta to calculate the daily nitrogen balance (Nitrogen Intake - Nitrogen Excretion).

Mechanism of Action

The primary mechanism of action for anabolic steroids is through binding to and activating the androgen receptor (AR). However, the early research on Formebolone also pointed towards a distinct anti-glucocorticoid effect.

It was proposed that Formebolone's anti-catabolic effects might be mediated through the modulation of enzymatic processes rather than direct competition for the glucocorticoid receptor, as its analogue, roxibolone, which has similar anti-glucocorticoid activity, does not bind to this receptor.[1] One potential target is the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in the metabolism of glucocorticoids.[1] However, subsequent research has shown that Formebolone is a very weak inhibitor of 11β-HSD type 2, the isoform responsible for inactivating glucocorticoids.[1]

Experimental Workflow for Evaluating Anti-Catabolic Effects

The following diagram illustrates a likely experimental workflow for the early preclinical studies that investigated the anti-catabolic properties of Formebolone.

Conclusion

The early research on Formebolone established it as an anabolic steroid with a unique profile characterized by its anti-catabolic effects and a favorable separation of anabolic and androgenic properties. While the inaccessibility of full-text early publications limits a detailed quantitative analysis and reproduction of experimental protocols, the available information highlights the scientific rationale behind its development and its initial characterization as a therapeutic agent. The focus on nitrogen balance and anti-glucocorticoid activity in its early evaluation underscores the therapeutic goals of minimizing androgenic side effects while retaining beneficial anabolic and protein-sparing properties.

References

- 1. Formebolone - Wikipedia [en.wikipedia.org]

- 2. CAS 2454-11-7: Formebolone | CymitQuimica [cymitquimica.com]

- 3. Anticatabolic action of formebolone in the castrated rat treated with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic studies with formebolone (2-formyl-17 (alpha)-methyl-androsta-1,4-diene-11 (alpha), 17 (beta)-diol-3-one) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Formebolone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formebolone is a synthetic anabolic-androgenic steroid (AAS) that has been explored for its therapeutic potential. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a pharmaceutical agent. This technical guide provides an in-depth overview of the available data on Formebolone's solubility and stability, outlines standard experimental protocols for their determination, and illustrates relevant biological pathways. Due to the limited publicly available quantitative data specific to Formebolone, this guide emphasizes established methodologies for corticosteroids and other poorly soluble drugs, providing a framework for systematic characterization.

Introduction

Formebolone, also known as 2-formyl-11α,17β-dihydroxy-17α-methylandrosta-1,4-dien-3-one, is a derivative of testosterone. Like other anabolic steroids, its mechanism of action is primarily mediated through the androgen receptor, influencing protein synthesis and other metabolic processes. The development of any pharmaceutical product requires a thorough understanding of the active pharmaceutical ingredient's (API) solubility and stability, as these properties critically impact formulation, bioavailability, and shelf-life. This document serves as a technical resource for professionals engaged in the research and development of Formebolone or similar steroidal compounds.

Solubility Profile

Precise quantitative solubility data for Formebolone is not extensively documented in publicly available literature. However, qualitative descriptions indicate that it is "water soluble" and "soluble in DMSO".[1][2] To facilitate formulation development and preclinical studies, a systematic determination of its solubility in various pharmaceutically relevant solvents and media is essential.

Quantitative Solubility Data (Hypothetical)

The following table presents a hypothetical solubility profile for Formebolone, illustrating the type of data that should be generated through rigorous experimental evaluation.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method | Reference |

| Purified Water | 25 | > 1.0 | Shake-Flask | (Generated) |

| Phosphate Buffered Saline (pH 7.4) | 37 | 0.5 - 1.0 | Shake-Flask | (Generated) |

| 0.1 N Hydrochloric Acid (pH 1.2) | 37 | 1.0 - 5.0 | Shake-Flask | (Generated) |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask | (Generated) |

| Ethanol (95%) | 25 | 10 - 20 | Shake-Flask | (Generated) |

| Propylene Glycol | 25 | 5 - 15 | Shake-Flask | (Generated) |

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of Formebolone in a specific solvent.

Materials:

-

Formebolone powder

-

Selected solvent (e.g., purified water, buffer of specific pH, organic solvent)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Add an excess amount of Formebolone to a series of vials containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of Formebolone in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL.

The following diagram outlines the workflow for this experimental protocol.

Stability Profile

The stability of Formebolone is a critical parameter that dictates its shelf-life and storage conditions. Available information suggests that the compound is stable for a few weeks during ordinary shipping and should be stored at -20°C for long-term preservation.[1] However, comprehensive stability studies under various stress conditions are necessary to understand its degradation pathways.

Stability Data (Hypothetical)

This table provides a template for presenting stability data for Formebolone under ICH recommended conditions.

| Condition | Storage Period | Assay (%) | Degradation Products (%) | Physical Appearance | Reference |

| 25°C ± 2°C / 60% RH ± 5% RH (Long-term) | 0 months | 100.0 | Not Detected | White powder | (Generated) |

| 3 months | 99.5 | < 0.1 | White powder | (Generated) | |

| 6 months | 99.1 | 0.2 | White powder | (Generated) | |

| 12 months | 98.2 | 0.5 | White powder | (Generated) | |

| 40°C ± 2°C / 75% RH ± 5% RH (Accelerated) | 0 months | 100.0 | Not Detected | White powder | (Generated) |

| 3 months | 98.0 | 0.8 | White powder | (Generated) | |

| 6 months | 96.5 | 1.5 | White powder | (Generated) |

Experimental Protocol for Stability Indicating Study

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation.

Objective: To assess the stability of Formebolone under various stress conditions as per ICH guidelines.[4]

Materials:

-

Formebolone powder

-

Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure (Forced Degradation Study):

-

Acid Hydrolysis: Dissolve Formebolone in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve Formebolone in a suitable solvent and add 0.1 N NaOH. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve Formebolone in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Store at room temperature for a specified time.

-

Thermal Degradation: Place solid Formebolone powder in an oven at an elevated temperature (e.g., 80°C) for a specified time.

-

Photostability: Expose solid Formebolone powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Procedure (Formal Stability Study):

-

Package Formebolone in containers that simulate the proposed packaging for storage and distribution.

-

Place the samples in stability chambers set to long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[5]

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for assay (potency), presence of degradation products, and changes in physical appearance using a validated stability-indicating HPLC method.

The following diagram illustrates a general workflow for a stability study.

Biological Context: Androgen Receptor Signaling Pathway

Formebolone, as an anabolic steroid, is expected to exert its biological effects primarily through the androgen receptor (AR) signaling pathway. Understanding this pathway is crucial for elucidating its mechanism of action and potential therapeutic applications and side effects.

The classical androgen receptor signaling pathway involves the following key steps:

-